2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC8168409
InChI: InChI=1S/C10H13N3S/c1-2-13-4-3-7-8(5-11)10(12)14-9(7)6-13/h2-4,6,12H2,1H3
SMILES: CCN1CCC2=C(C1)SC(=C2C#N)N
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol

2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

CAS No.:

Cat. No.: VC8168409

Molecular Formula: C10H13N3S

Molecular Weight: 207.30 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile -

Specification

Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol
IUPAC Name 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile
Standard InChI InChI=1S/C10H13N3S/c1-2-13-4-3-7-8(5-11)10(12)14-9(7)6-13/h2-4,6,12H2,1H3
Standard InChI Key XTYAYGWNMNCCLD-UHFFFAOYSA-N
SMILES CCN1CCC2=C(C1)SC(=C2C#N)N
Canonical SMILES CCN1CCC2=C(C1)SC(=C2C#N)N

Introduction

Synthesis Methods

The synthesis of thienopyridine derivatives typically involves multi-step reactions starting from thiophene or pyridine precursors. A common approach might involve:

  • Formation of the Thienopyridine Core: This can be achieved through condensation reactions or cyclization processes involving thiophene and pyridine derivatives.

  • Introduction of the Amino and Ethyl Groups: These functional groups can be introduced through nucleophilic substitution or alkylation reactions.

  • Nitrile Group Introduction: The nitrile group can be introduced via a dehydration reaction of an amide precursor or through a Sandmeyer reaction.

Biological Activity

While specific biological activity data for this compound are not available, thienopyridine derivatives have shown potential in various biological assays, including cytotoxic and antibacterial activities. The presence of a nitrile group, which is known to enhance biological activity in some compounds, suggests potential applications in medicinal chemistry.

Research Findings and Future Directions

Given the limited information available on 2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, further research is needed to explore its synthesis, properties, and biological activities. This could involve:

  • Synthetic Chemistry: Developing efficient synthesis routes to access this compound.

  • Biological Screening: Evaluating its potential as a lead compound in drug discovery.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound affect its biological activity.

Data Table: Comparison of Thienopyridine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateC11_{11}H16_{16}N2_{2}O2_{2}S240.32Not specified
2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamideC10_{10}H15_{15}N3_{3}OS225.31Not specified
2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrileC12_{12}H15_{15}N3_{3}SNot availableNot specified

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